Nimazone

Description

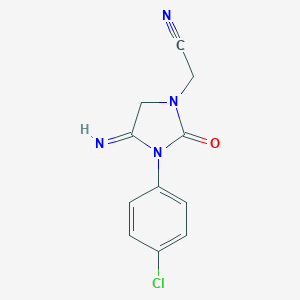

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-4-imino-2-oxoimidazolidin-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O/c12-8-1-3-9(4-2-8)16-10(14)7-15(6-5-13)11(16)17/h1-4,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCAZKFFVIMCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=N)N(C(=O)N1CC#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864752 | |

| Record name | [3-(4-Chlorophenyl)-4-imino-2-oxoimidazolidin-1-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17230-89-6 | |

| Record name | Nimazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17230-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017230896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-(4-Chlorophenyl)-4-imino-2-oxoimidazolidin-1-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIMAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N71M372MP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Nature of Nimazone: An Undeclared Mechanism of Action

Despite its identification as a distinct chemical entity, the compound known as Nimazone remains a mystery within the scientific and medical communities. Extensive searches of pharmacological and clinical databases have yielded no significant data regarding its mechanism of action, therapeutic applications, or clinical trial history. As a result, a detailed technical guide on its core functionality cannot be provided at this time.

This compound is cataloged in chemical databases such as PubChem, with the molecular formula C11H9ClN4O[1]. However, this documentation does not extend into the realm of pharmacology or therapeutics. In-depth searches for its mechanism of action, pharmacological profile, and any associated clinical trials have failed to produce any relevant results.

It is important to note that the search for information on "this compound" often leads to results for other, similarly named pharmaceutical agents, including:

-

Nimesulide: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts as a selective cyclooxygenase-2 (COX-2) inhibitor[2][3][4][5].

-

Nimodipine: A dihydropyridine calcium channel blocker used to improve neurological outcomes after subarachnoid hemorrhage[6].

-

Nimetazepam: A benzodiazepine derivative with hypnotic, anxiolytic, and sedative properties[7].

The consistent redirection to these other compounds suggests that this compound is not a recognized therapeutic agent and has not been the subject of significant pharmacological research.

Without any available data on its biological targets, signaling pathways, or physiological effects, it is impossible to construct the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations of its mechanism of action.

Further research and publication in peer-reviewed scientific literature would be required to elucidate the pharmacological properties of this compound before a comprehensive understanding of its mechanism of action can be established. Until such information becomes available, the scientific community remains uninformed about the potential biological activities of this compound.

References

- 1. This compound | C11H9ClN4O | CID 28418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nimesulide - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Nimesulide? [synapse.patsnap.com]

- 5. Nimesulide: some pharmaceutical and pharmacological aspects--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nimodipine (Nymalize): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. Nimetazepam - Wikipedia [en.wikipedia.org]

Preliminary In-Vitro Studies of Nimesulide: A Technical Guide

Disclaimer: Initial searches for "Nimazone" did not yield relevant results. Based on the phonetic similarity and the context of the provided search results, this technical guide assumes the query pertains to "Nimesulide," a well-researched non-steroidal anti-inflammatory drug (NSAID).

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, focusing on the preliminary in-vitro studies of Nimesulide. It covers its core mechanism of action, quantitative data from various assays, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Mechanism of Action

Nimesulide is a sulfonanilide-class NSAID with anti-inflammatory, analgesic, and antipyretic properties.[1] Its primary mechanism of action is the preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is typically induced at sites of inflammation.[2] Nimesulide's selectivity for COX-2 allows it to reduce the synthesis of pro-inflammatory prostaglandins while having a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]

Beyond COX-2 inhibition, in-vitro studies have revealed a broader pharmacological profile for Nimesulide. These additional mechanisms include:

-

Inhibition of histamine release from mast cells.[1]

-

Reduction in the release of oxidants from activated neutrophils.[1]

-

Inhibition of metalloproteinase activity in articular chondrocytes.[1]

-

Modulation of cytokine action and release.[4]

-

Induction of apoptosis in various cancer cell lines, often through COX-2 independent pathways.[5]

-

Effects on mitochondrial function, including the potential to aggravate redox imbalance and affect calcium-dependent mitochondrial permeability transition.[6]

Quantitative Data Presentation

The following tables summarize the quantitative data from various in-vitro studies on Nimesulide.

Table 1: IC50 Values for Nimesulide Inhibition of COX-1 and COX-2

| Experimental System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Purified Ovine COX Enzymes | >100 | 8.3 | >12 | [3] |

| Human Recombinant COX Enzymes | 92.3 | 0.77 | 119.8 | [3] |

| Human Whole Blood Assay | 7.1 | 0.17 | 41.8 |[3] |

Note: IC50 is the concentration of an inhibitor where the response is reduced by half.

Table 2: In-Vitro Effects of Nimesulide on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |

|---|---|---|---|---|---|

| SGC-7901 | Gastric Cancer | MTT Assay | 400 | ~77% reduction in survival rate | [5] |

| PANC-1 | Pancreatic Cancer | MTT Assay | 200 | ~20% decrease in cell proliferation | [5] |

| AsPC1 | Pancreatic Cancer | MTT Assay | 50 (+ TRAIL) | >90% increase in cell death | [5] |

| SKBR-3 | Breast Cancer | Growth Inhibition | ~200 | IC50 for Nimesulide |[5] |

Table 3: Additional In-Vitro Pharmacological Effects

| Cellular Model | Parameter Measured | Concentration (µM) | Effect | Reference |

|---|---|---|---|---|

| Rat Dorsal Root Ganglia (DRG) Neurons | PGE2 Release | 10 | Complete inhibition of basal and induced release | [5][7] |

| Isolated Rat Liver Mitochondria | Glutathione (GSH) Depletion | 100 | 60% depletion | [6] |

| Isolated Rat Liver Mitochondria | MTT Activity | 100 | 75% decrease | [6] |

| Human Articular Chondrocytes | Reactive Oxygen Species (ROS) Production | 10 - 100 | Significant, dose-dependent inhibition |[8] |

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments cited in the study of Nimesulide.

Purified Enzyme Inhibition Assay (COX-1 and COX-2)

This assay directly measures the inhibitory effect of Nimesulide on the activity of purified cyclooxygenase enzymes.[3]

-

Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Create serial dilutions of Nimesulide in a suitable solvent (e.g., DMSO).

-

Prepare the substrate, arachidonic acid, at a specific concentration.

-

-

Assay Procedure:

-

Add the reaction buffer, enzyme, and either Nimesulide dilution or vehicle control to a reaction vessel.

-

Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes).

-

Terminate the reaction (e.g., by adding a solution of HCl).

-

-

Detection:

-

Measure the amount of prostaglandin E2 (PGE2) produced, typically via an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Nimesulide concentration relative to the vehicle control.

-

Determine the IC50 value using non-linear regression analysis.

-

Whole Cell Prostaglandin Production Assay

This assay assesses the effect of Nimesulide on prostaglandin production in a more physiologically relevant whole-cell context.[3]

-

Cell Culture: Culture human articular chondrocytes or other suitable cell lines in an appropriate medium.

-

Stimulation (Optional): To induce COX-2 expression, stimulate the cells with an inflammatory agent such as Interleukin-1 beta (IL-1β).

-

Nimesulide Treatment: Treat the cells with various concentrations of Nimesulide or a vehicle control for a specified duration.

-

Sample Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Determine the concentration of PGE2 in the supernatant using a specific EIA or RIA.

-

Data Analysis: Calculate the inhibitory effect of Nimesulide on PGE2 production as a percentage of the control and determine the IC50 value.

Nitric Oxide (NO) Production Assay

This protocol measures the effect of Nimesulide on the production of nitric oxide, a key inflammatory mediator.[9]

-

Cell Seeding and Treatment:

-

Seed cells, such as RAW 264.7 macrophages, in a 96-well plate.

-

Pre-treat the cells with various non-toxic concentrations of Nimesulide for a specified time (e.g., 1-2 hours).

-

-

Inflammation Induction:

-

Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce NO production.

-

Include negative (untreated), vehicle, and positive (LPS alone) controls.

-

-

Nitrite Measurement (Griess Assay):

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation: Determine the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Nimesulide preferentially inhibits the COX-2 enzyme, blocking the synthesis of inflammatory prostaglandins.

Experimental Workflow Diagram

Caption: A stepwise workflow for determining the IC50 of Nimesulide on purified COX enzymes.

Apoptosis Signaling Pathway Diagram

Caption: Nimesulide's COX-independent mechanisms for inducing apoptosis in cancer cells.

References

- 1. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nimesulide? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Nimesulide: an NSAID that preferentially inhibits COX-2, and has various unique pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Nimesulide aggravates redox imbalance and calcium dependent mitochondrial permeability transition leading to dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro study of the antioxidant properties of nimesulide and 4-OH nimesulide: effects on HRP- and luminol-dependent chemiluminescence produced by human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Nimesulide: A Technical Guide to its Therapeutic Potential

A Whitepaper for Researchers and Drug Development Professionals

Disclaimer: The following information is intended for a scientific audience and pertains to the pharmacological agent Nimesulide. The term "Nimazone" did not yield specific results in a comprehensive literature search; it is presumed that the intended subject of inquiry is Nimesulide, a widely studied nonsteroidal anti-inflammatory drug (NSAID).

Executive Summary

Nimesulide is a nonsteroidal anti-inflammatory drug with a mechanism of action that primarily involves the selective inhibition of cyclooxygenase-2 (COX-2). This selectivity contributes to its efficacy in managing pain and inflammation with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs. Beyond its established role in analgesia and anti-inflammatory therapy, emerging preclinical evidence indicates a multifaceted pharmacological profile, including potential anti-neoplastic properties. This document provides a comprehensive technical overview of Nimesulide's mechanisms of action, summarizes quantitative data from key clinical trials, details relevant experimental protocols, and visualizes the core signaling pathways implicated in its therapeutic effects.

Core Mechanisms of Action

Nimesulide's primary therapeutic effects are attributed to its preferential inhibition of the COX-2 enzyme, which is induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] However, its pharmacological activity is multifaceted and extends beyond COX-2 inhibition.

Additional mechanisms include:

-

Inhibition of Phosphodiesterases: Nimesulide can inhibit phosphodiesterases, leading to an accumulation of cyclic nucleotides and a subsequent reduction in the activation of inflammatory cells.

-

Modulation of Oxidative Stress: It has been shown to inhibit the release of oxidants from activated neutrophils and scavenge hypochlorous acid.

-

Inhibition of Metalloproteinases: Nimesulide can block the activity of metalloproteinases, enzymes involved in the degradation of the extracellular matrix in conditions like osteoarthritis.

-

Regulation of Histamine Release: The drug can decrease the release of histamine from mast cells, contributing to its anti-inflammatory effects.

-

Apoptosis Induction in Cancer Cells: In preclinical cancer models, Nimesulide has been observed to induce apoptosis through various pathways, including the modulation of mTOR and VEGF signaling, and the activation of caspases.[2][3]

Therapeutic Applications and Clinical Efficacy

Nimesulide has been extensively studied and utilized for a range of therapeutic applications, primarily centered around its anti-inflammatory and analgesic properties. More recently, its potential as an anti-cancer agent is being explored.

Management of Pain and Inflammation

Clinical trials have demonstrated the efficacy of Nimesulide in various pain and inflammatory conditions.

Table 1: Efficacy of Nimesulide in Osteoarthritis

| Study Comparator | Nimesulide Dosage | Comparator Dosage | Duration | Key Efficacy Outcome | Reference |

| Diclofenac | 100mg twice daily | Not specified | 8 weeks | 70.6% of Nimesulide patients had only mild pain vs. 50% in the diclofenac group. | [4] |

| Piroxicam | 100mg twice daily | 20mg once daily | 3 weeks | Comparable improvement in spontaneous pain and functional impairment. | [5] |

| Ketoprofen | 100mg twice daily | 100mg twice daily | 2 months | Comparable improvement in spontaneous pain and functional impairment. | [5] |

| Naproxen | 100mg twice daily | 250mg AM, 500mg PM | 1 year | Similar efficacy ratings (59.3% good/excellent for Nimesulide vs. 56.4% for Naproxen). | [6] |

Table 2: Efficacy of Nimesulide in Post-Operative Pain

| Surgical Model | Comparator | Nimesulide Dosage | Comparator Dosage | Key Efficacy Outcome | Reference |

| Arthroscopic Knee Surgery | Naproxen | 100mg twice daily | 500mg twice daily | Nimesulide showed significantly better pain relief than naproxen based on summed pain intensity difference within 6 hours. | [7] |

| Periodontal Surgery | Ibuprofen | Pre-operative | Pre-operative | Nimesulide demonstrated better overall preemptive effects on postoperative pain control compared to ibuprofen at 24, 48, and 72 hours. | [8] |

| Tonsillectomy | Ibuprofen | 100mg every 12 hrs | 800mg every 12 hrs | Cessation of significant pain while swallowing was faster in the Nimesulide group (10.9 days vs. 12.9 days). | [9] |

| Cardiac Surgery | Naproxen | 100mg twice daily | 275mg twice daily | Efficacy in postoperative inflammatory inhibition and pain relief was equal to naproxen. | [10] |

Table 3: Efficacy of Nimesulide in Primary Dysmenorrhea

| Comparator | Nimesulide Dosage | Comparator Dosage | Key Efficacy Outcome | Reference |

| Placebo | 200mg daily | - | Therapy judged very effective or good in 22 of 28 cycles with Nimesulide vs. 9 of 27 with placebo. | [11] |

| Diclofenac | 100mg up to 3x daily | 50mg up to 3x daily | Nimesulide showed a faster onset of activity, with a 35% pain reduction at 30 minutes vs. 27% for diclofenac. | [12] |

| Mefenamic Acid | 100mg every 12 hrs | 500mg every 8 hrs | Nimesulide showed a statistically greater advantage in pain relief over mefenamic acid. | [13] |

Potential Anti-Neoplastic Applications

Preclinical studies have highlighted the potential of Nimesulide as an anti-cancer agent across various malignancies. These effects are often attributed to mechanisms independent of COX-2 inhibition.

-

Pancreatic Cancer: Nimesulide has been shown to inhibit the proliferation and promote apoptosis of pancreatic cancer cells by increasing the expression of PTEN.[2] It also sensitizes pancreatic cancer cells to TRAIL-induced apoptosis.[3]

-

Other Cancers: In-vitro studies suggest Nimesulide can inhibit lung cancer cell proliferation and stimulate apoptosis in breast cancer cells.[2]

It is important to note that while preclinical data are promising, clinical trials evaluating Nimesulide as a primary anti-cancer agent are limited. One study in patients with advanced cancer pain found that Nimesulide had a similar analgesic effect and tolerability to naproxen.[14][15]

Safety and Tolerability Profile

Nimesulide is generally well-tolerated. A global assessment of data from 151 clinical trials involving 4945 subjects treated with Nimesulide found that 7.1% experienced adverse events, with the most frequent being related to the digestive system, the body as a whole, skin, and the nervous system. The incidence and nature of these events were similar to the placebo group.[16]

Table 4: Adverse Event Profile of Nimesulide

| Study Population | Comparator(s) | Key Adverse Event Findings | Reference |

| 4945 subjects across 151 trials | Placebo and other NSAIDs | 7.1% of Nimesulide-treated patients reported adverse events, similar to placebo. Most common were digestive, general, skin, and nervous system-related. | [16] |

| Osteoarthritis patients | Diclofenac | Statistically significant lower frequency of side effects in the Nimesulide group. | [4] |

| Post-operative cardiac surgery | Naproxen | 7% of patients in the naproxen group reported gastrointestinal side effects, while none were reported in the Nimesulide group. | [10] |

| Primary dysmenorrhea | Diclofenac | 7 cases of gastric side effects in the Nimesulide group versus 16 in the diclofenac group. | [12] |

Hepatotoxicity: It is crucial to note that rare but serious cases of hepatic injury have been associated with Nimesulide use, which has led to its withdrawal from the market in some countries.[17][18] However, some pharmacoepidemiological studies suggest that the risk-benefit profile for hepatic side effects is comparable to other drugs in its class.[1]

Experimental Protocols

The following are representative protocols for assays used to investigate the mechanisms of action of Nimesulide.

Caspase-8 Activity Assay (for Apoptosis)

This protocol is designed to measure the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.

-

Cell Culture and Treatment:

-

Seed pancreatic cancer cells (e.g., AsPC1, Panc1) or Jurkat cells in a 96-well white opaque plate at a density of 7,500 cells/well.

-

Incubate for 24 hours at 37°C.

-

Treat cells with varying concentrations of Nimesulide (e.g., 0.001–200 µM) for 2 hours, followed by co-treatment with an apoptosis-inducing agent like TRAIL (e.g., 0.01–0.1 µg/mL) for another 24 hours. Include appropriate controls (Nimesulide alone, TRAIL alone, vehicle control).

-

-

Lysis and Reagent Addition:

-

Add a volume of a luminogenic caspase substrate reagent (e.g., Caspase-Glo® 8) equal to the culture medium volume. This reagent contains a specific caspase-8 substrate that releases a luminescent signal upon cleavage.

-

-

Incubation and Measurement:

-

Incubate at room temperature for 30-60 minutes to allow the reaction to stabilize.

-

-

Data Acquisition:

-

Measure the luminescence using a luminometer. The signal intensity is directly proportional to the caspase-8 activity.

-

Western Blot for mTOR Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the mTOR signaling pathway.

-

Cell Culture and Treatment:

-

Culture cells (e.g., cancer cell lines) to an appropriate confluency in 10-cm plates.

-

Treat cells with Nimesulide at desired concentrations and time points. Include untreated and vehicle controls.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in 1 mL of lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 15 minutes.

-

Centrifuge at maximum speed for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add 4X SDS sample buffer and denature at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 6% gel is suitable for large proteins like mTOR).

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins, a wet transfer at 400 mA for 2-3 hours on ice is recommended.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.

-

Incubate with primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

-

Visualizations of Signaling Pathways and Workflows

Nimesulide's Mechanism of Action in Inflammation

Caption: Nimesulide's primary anti-inflammatory mechanism via COX-2 inhibition.

Potential Anti-Cancer Signaling Pathways of Nimesulide

Caption: Overview of Nimesulide's potential anti-cancer signaling modulation.

Experimental Workflow for Assessing Anti-Proliferative Effects

Caption: A typical experimental workflow for evaluating Nimesulide's anti-proliferative effects.

Conclusion and Future Directions

Nimesulide is a well-established NSAID with proven efficacy in the management of acute pain and inflammation, underpinned by its selective inhibition of COX-2. The growing body of preclinical evidence suggesting anti-neoplastic activity through multiple signaling pathways presents an exciting avenue for further research. Future investigations should focus on well-designed clinical trials to validate these anti-cancer effects in human subjects. Furthermore, a deeper understanding of the molecular mechanisms underlying its rare but serious adverse effects, particularly hepatotoxicity, is warranted to better delineate its risk-benefit profile and potentially guide the development of safer analogues. For drug development professionals, Nimesulide's multifaceted pharmacology offers a valuable scaffold for the design of novel therapeutics targeting inflammation and cancer.

References

- 1. Nimesulide: Critical Appraisal of Safety and Efficacy in Acute Pain [japi.org]

- 2. Frontiers | Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Double blind clinical trial comparing the safety and efficacy of nimesulide (100mg) and diclofenac in osteoarthrosis of the hip and knee joints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nimesulide in the treatment of osteoarthritis. Double-blind studies in comparison with piroxicam, ketoprofen and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Nimesulide in the treatment of postoperative pain: a double-blind, comparative study in patients undergoing arthroscopic knee surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preemptive effects of ibuprofen and nimesulide on postoperative pain control after open flap periodontal surgeries: A randomized placebo-controlled split-mouth clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medscape.com [medscape.com]

- 10. [Management of postoperative inflammatory response and pain with nimesulide after cardiac surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alterations in intrauterine pressure, menstrual fluid prostaglandin F levels, and pain in dysmenorrheic women treated with nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Nimesulide in the treatment of primary dysmenorrhea. Comparative clinical evaluation with mefenamic acid and fentiazac] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nimesulide in the treatment of advanced cancer pain. Double-blind comparison with naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nimesulide in the treatment of advanced cancer pain. Double-blind comparison with naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tolerability of nimesulide. Epidemiological data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bmj.com [bmj.com]

- 18. Nimesulide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Early Research Findings on the Efficacy of Nimazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Nimazone is a fictional compound name created for illustrative purposes. The data, protocols, and pathways described herein are hypothetical and intended to serve as a representative example of a technical guide for an investigational therapeutic agent.

Introduction and Mechanism of Action

This compound is an investigational, ATP-competitive small molecule inhibitor of Apoptosis-Regulating Kinase 1 (ARK1). ARK1 is a serine/threonine kinase that has been identified as a key node in oncogenic signaling pathways, particularly in a subset of Non-Small Cell Lung Cancers (NSCLC) characterized by a gain-of-function mutation (E545K). Preclinical models suggest that the overactivation of ARK1 leads to the phosphorylation and subsequent inactivation of the pro-apoptotic protein BAX. By inhibiting BAX, tumor cells evade programmed cell death.

This compound was designed to selectively bind to the ATP pocket of ARK1, preventing the phosphorylation of BAX. This action restores BAX function, leading to the initiation of the intrinsic apoptotic cascade and selective killing of ARK1-dependent cancer cells.

Caption: Hypothetical signaling pathway of ARK1 and this compound's mechanism of action.

Preclinical Efficacy Data

Early preclinical studies were conducted to evaluate the potency and selectivity of this compound in both in vitro and in vivo models.

In Vitro: Cell Line Sensitivity

A panel of NSCLC cell lines, with and without the ARK1 E545K mutation, were treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50).

| Cell Line | ARK1 Mutation Status | This compound IC50 (nM) |

| NCI-H3255 | E545K (Mutant) | 8.5 |

| HCC827 | E545K (Mutant) | 12.1 |

| A549 | Wild-Type | > 10,000 |

| NCI-H460 | Wild-Type | > 10,000 |

In Vivo: Xenograft Model Efficacy

The in vivo efficacy of this compound was evaluated in a subcutaneous xenograft model using immunodeficient mice bearing NCI-H3255 (ARK1 E545K) tumors.

| Treatment Group | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |

| Vehicle | - | 0% | - |

| This compound | 10 | 45% | < 0.05 |

| This compound | 30 | 88% | < 0.001 |

Pharmacodynamic Biomarker Analysis

To confirm target engagement in vivo, tumor samples from the NCI-H3255 xenograft study were collected four hours after the final dose. Levels of phosphorylated BAX (p-BAX) were quantified via Western Blot.

| Treatment Group | Dose (mg/kg, BID) | Mean p-BAX Reduction (%) |

| Vehicle | - | 0% |

| This compound | 10 | 52% |

| This compound | 30 | 91% |

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: NSCLC cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere for 24 hours.

-

Drug Application: this compound was serially diluted in DMSO and then further diluted in culture medium. Cells were treated with a range of final concentrations (0.1 nM to 10 µM) for 72 hours.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was read on a plate reader.

-

Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism software.

Murine Xenograft Study

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee.

-

Tumor Implantation: 1x10⁷ NCI-H3255 cells in 100 µL of Matrigel were injected subcutaneously into the right flank of each mouse.

-

Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group). This compound, formulated in 0.5% methylcellulose, or vehicle was administered orally twice daily (BID).

-

Efficacy Endpoints: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as a measure of toxicity. The study was concluded after 21 days.

Caption: Experimental workflow for the in vivo xenograft efficacy study.

Western Blot Protocol for p-BAX

-

Tissue Lysis: Excised tumor tissues were snap-frozen and homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay.

-

Electrophoresis: 20 µg of protein per sample was loaded onto a 4-12% Bis-Tris gel and separated by SDS-PAGE.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated overnight at 4°C with primary antibodies for p-BAX (Ser184) and total BAX. A GAPDH antibody was used as a loading control.

-

Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry was performed using ImageJ software.

Summary and Future Directions

The preliminary data strongly support the hypothesis that this compound is a potent and selective inhibitor of mutant ARK1. The compound demonstrates a clear mechanism of action, translating from in vitro potency to in vivo target engagement and anti-tumor efficacy. These findings warrant further investigation, including formal IND-enabling toxicology studies and the development of a clinical trial strategy for patients with ARK1-mutant NSCLC.

Caption: Logical flow from initial hypothesis to preclinical proof-of-concept.

An In-Depth Technical Guide to the Chemical Structure of Nimazone

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nimazone

This compound is a chemical compound identified as an anti-inflammatory agent. Its core structure features an imidazolidine ring, a five-membered heterocycle containing two nitrogen atoms. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its potential mechanism of action, drawing upon available scientific data.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following table summarizes the key identifiers and properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 3-(4-chlorophenyl)-4-imino-2-oxo-1-imidazolidineacetonitrile | [1][2] |

| Synonyms | WIN 25347 | [2] |

| CAS Number | 17230-89-6 | [1][2] |

| Molecular Formula | C₁₁H₉ClN₄O | [1][2] |

| Molecular Weight | 248.67 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC=C1N2C(=O)N(C(=N)C2)CC#N)Cl | [1] |

| InChI | InChI=1S/C11H9ClN4O/c12-8-1-3-9(4-2-8)16-10(14)7-15(6-5-13)11(16)17/h1-4,14H,6-7H2 | [1] |

| InChIKey | IDCAZKFFVIMCCS-UHFFFAOYSA-N | [1] |

| Physical State | Solid powder | [2] |

| Melting Point | Not available in searched literature. | |

| Boiling Point | Not available in searched literature. | |

| Solubility | Solubility data is not explicitly available in the searched literature. However, related compounds with poor aqueous solubility have been noted. | [3] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound (3-(4-chlorophenyl)-4-imino-2-oxo-1-imidazolidineacetonitrile) was not found in the available literature, a general synthetic approach can be inferred from the synthesis of structurally related 2-imino-4-thiazolidinone derivatives. The synthesis would likely involve a multi-step process. A plausible, though hypothetical, synthetic workflow is outlined below.

Hypothetical Synthesis Workflow

The synthesis could potentially proceed through the reaction of a substituted thiourea with an appropriate haloacetyl derivative, followed by cyclization to form the imidazolidinone ring. Further modification would be required to introduce the acetonitrile group.

Caption: Hypothetical workflow for the synthesis of this compound.

General Experimental Protocol for Synthesis of 2-Imino-4-Thiazolidinone Derivatives

The following is a general protocol for a related class of compounds, which may provide a basis for the synthesis of this compound.

Materials:

-

Substituted thiourea

-

Ethyl bromoacetate or Chloroacetyl chloride

-

Ethanol

-

Diisopropylethylamine (DIPEA) or other suitable base

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the substituted thiourea (1 equivalent) in ethanol.

-

Add the haloacetylating agent (e.g., ethyl bromoacetate, 1.1 equivalents) and a base (e.g., DIPEA, 1.2 equivalents) to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, evaporate the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the 2-imino-4-thiazolidinone derivative.[1]

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been extensively detailed in the available literature. However, its classification as an anti-inflammatory agent suggests that it may share mechanisms with other non-steroidal anti-inflammatory drugs (NSAIDs). The related compound, nimesulide, is known to be a preferential inhibitor of cyclooxygenase-2 (COX-2).[4]

Inhibition of Pro-inflammatory Mediators

A likely mechanism of action for this compound involves the inhibition of enzymes or signaling pathways that lead to the production of pro-inflammatory mediators such as prostaglandins and cytokines.

Caption: Potential mechanism of this compound via COX inhibition.

Modulation of Inflammatory Signaling Pathways

This compound may also exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. These pathways regulate the expression of numerous pro-inflammatory genes.

Caption: Potential modulation of inflammatory signaling by this compound.

Experimental Protocols for In Vitro Anti-Inflammatory Assays

To evaluate the anti-inflammatory potential of compounds like this compound, several in vitro assays can be employed. The egg albumin denaturation assay is a commonly used method to screen for anti-inflammatory activity.

Egg Albumin Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of egg albumin.

Materials:

-

Fresh hen's egg

-

Phosphate buffered saline (PBS), pH 6.4

-

Test compound (this compound)

-

Reference standard (e.g., Diclofenac sodium)

-

Distilled water

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a 1% (v/v) solution of egg albumin in PBS.

-

Prepare various concentrations of the test compound and the reference standard in a suitable solvent.

-

-

Assay:

-

To 2.8 mL of the egg albumin solution, add 0.2 mL of the test compound solution (or reference standard/control).

-

The control consists of 2.8 mL of egg albumin solution and 0.2 mL of the solvent.

-

Incubate the mixtures at 37 ± 2 °C for 15 minutes.

-

Induce denaturation by heating the mixtures at 70 °C in a water bath for 5 minutes.[5]

-

After cooling, measure the absorbance of the solutions at 660 nm.[6]

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated using the following formula:

-

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

-

Conclusion

This compound presents an interesting chemical scaffold with potential anti-inflammatory properties. While detailed experimental data on its synthesis, physical properties, and specific mechanism of action are not extensively available in the public domain, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. The provided hypothetical synthesis and experimental protocols can serve as a starting point for researchers and drug development professionals interested in exploring this compound further.

References

- 1. jocpr.com [jocpr.com]

- 2. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nimesulide: some pharmaceutical and pharmacological aspects--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Nimesulide and Nimbolide in Cellular Signaling Pathways

A Note on the Topic: Initial searches for "Nimazone" did not yield relevant results, suggesting a potential misspelling. This guide therefore focuses on two plausible alternatives, Nimesulide and Nimbolide , both of which have significant and distinct roles in modulating key cellular signaling pathways.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms of action of Nimesulide and Nimbolide, with a focus on their impact on cellular signaling. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways.

Part 1: Nimesulide

Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its primary mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2). However, its therapeutic effects are also attributed to its influence on a variety of other signaling pathways.

Core Signaling Pathways Modulated by Nimesulide

-

Cyclooxygenase-2 (COX-2) Inhibition: Nimesulide selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

-

Glucocorticoid Receptor (GR) Signaling: Nimesulide has been shown to induce the phosphorylation and activation of the glucocorticoid receptor, which may contribute to its anti-inflammatory effects.[1][2]

-

NF-κB Signaling: Nimesulide can inhibit the activation of NF-κB, a critical transcription factor involved in the inflammatory response.[3]

-

Other Pathways: Nimesulide also affects histamine release, metalloproteinase activity, and acts as an antioxidant.[4]

Quantitative Data

The following table summarizes the quantitative data on the inhibitory activity of Nimesulide.

| Target | Assay System | IC50 Value | Reference |

| COX-2 | Human Whole Blood | 0.07 µM (time-dependent) | N/A |

| COX-1 | Human Whole Blood | >100 µM | N/A |

| Thromboxane A2 Formation | Human Platelets | 1 µM | N/A |

Experimental Protocols

This protocol provides a general framework for assessing the phosphorylation status of the glucocorticoid receptor in response to Nimesulide treatment.

a. Cell Culture and Treatment:

-

Culture human synovial fibroblasts (or other relevant cell lines) in appropriate media.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Nimesulide (e.g., 1-100 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

d. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated GR (e.g., anti-pGR Ser211) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total GR or a housekeeping protein like GAPDH or β-actin.

This protocol is for measuring the effect of Nimesulide on NF-κB transcriptional activity.

a. Cell Culture and Transfection:

-

Seed HEK293T cells (or another suitable cell line) in a 96-well plate.

-

Co-transfect the cells with a NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

b. Treatment and Stimulation:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of Nimesulide.

-

After a pre-incubation period (e.g., 1 hour), stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL).

c. Luciferase Assay:

-

After the desired stimulation time (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathway Diagrams

Caption: Nimesulide's multifaceted mechanism of action.

Part 2: Nimbolide

Nimbolide is a bioactive limonoid extracted from the leaves and flowers of the neem tree (Azadirachta indica). It has garnered significant attention for its potent anticancer and anti-inflammatory properties, which are mediated through its interaction with a multitude of cellular signaling pathways.

Core Signaling Pathways Modulated by Nimbolide

-

PI3K/Akt/mTOR Pathway: Nimbolide inhibits the phosphorylation of PI3K and Akt, leading to the downregulation of this critical cell survival pathway.[5]

-

MAPK Pathway: Nimbolide modulates the MAPK pathway, often by decreasing the phosphorylation of ERK1/2 and p38 MAPK, while increasing JNK phosphorylation, leading to cell cycle arrest and apoptosis.[6]

-

NF-κB Signaling: Nimbolide is a potent inhibitor of the NF-κB pathway, preventing the nuclear translocation of p65 and the expression of downstream inflammatory and anti-apoptotic genes.

-

Apoptosis Induction: Nimbolide induces both intrinsic and extrinsic apoptotic pathways, characterized by the cleavage of PARP and modulation of Bcl-2 family proteins.

Quantitative Data

The following table summarizes the IC50 values of Nimbolide in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| PC-3 | Prostate Cancer | 2.0 | [5] |

| MCF-7 | Breast Cancer | 2.7 (48h) | N/A |

| MDA-MB-231 | Breast Cancer | 3.2 (48h) | N/A |

| EJ | Bladder Cancer | 3.0 | [6] |

| 5637 | Bladder Cancer | 3.0 | [6] |

| U87EGFRvIII | Glioblastoma | ~1.0 | [7] |

Experimental Protocols

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways following Nimbolide treatment.

a. Cell Culture and Treatment:

-

Culture cancer cells (e.g., PC-3, MCF-7, or U87) in their recommended media.

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat cells with various concentrations of Nimbolide (e.g., 0.5-5 µM) for a specified duration (e.g., 12-24 hours). Include a DMSO-treated control group.

b. Cell Lysis:

-

Following treatment, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of lysis buffer (e.g., RIPA buffer containing 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 2.5 mM EGTA, 10 mM β-glycerophosphate, 0.1 mM Na3VO4, 1 mM NaF, 0.1 mM PMSF, 10% glycerol, 0.1% Tween-20, 10 µg/mL leupeptin, and 2 µg/mL aprotinin) to each well.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 12,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant.

c. Protein Quantification:

-

Determine the protein concentration using a BCA protein assay kit.

d. SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE (10-12% gel).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt, ERK1/2, p38, and JNK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagrams

Caption: Nimbolide's inhibitory effects on major cancer signaling pathways.

References

- 1. Effect of nimesulide on glucocorticoid receptor activity in human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of cell survival and proliferation by nimbolide in human androgen-independent prostate cancer (PC-3) cells: involvement of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Initial Toxicity Screening of Nimazone: A Technical Guide

This technical guide provides a comprehensive overview of the initial toxicity screening of the novel compound, Nimazone. It is intended for researchers, scientists, and drug development professionals to delineate the foundational toxicological profile of this new chemical entity. The guide details standard in vitro and in vivo methodologies, presents hypothetical data in a structured format, and illustrates key experimental workflows and relevant signaling pathways.

Introduction

This compound is a novel synthetic compound with therapeutic potential. As with any new investigational drug, a thorough evaluation of its safety profile is paramount before it can proceed to further preclinical and clinical development. This initial toxicity screening aims to identify potential hazards, establish a preliminary dose-response relationship, and determine the maximum tolerated dose (MTD). The data generated from these studies are crucial for making informed decisions about the continued development of this compound.

In Vitro Toxicity Assessment

In vitro assays are fundamental to early toxicity screening as they provide a rapid and cost-effective means to assess the potential of a compound to cause cellular damage, without the use of live animals.[1][2] These tests are designed to evaluate cytotoxicity, genotoxicity, and potential mechanisms of toxicity.[1]

Cytotoxicity assays measure the degree to which a substance can cause damage to cells.[3] A common method is the MTT assay, which assesses cell viability by measuring the metabolic activity of cells.[3][4]

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HepG2 (Human Liver) | MTT | 24 | 78.5 |

| HEK293 (Human Kidney) | MTT | 24 | 125.2 |

| A549 (Human Lung) | Neutral Red Uptake | 24 | 95.8 |

| Balb/c 3T3 (Mouse Fibroblast) | MTT | 24 | 150.0 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.[5]

Genotoxicity assays are employed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[6][7]

Table 2: In Vitro Genotoxicity of this compound

| Assay | Cell Line/Strain | Metabolic Activation (S9) | Result |

| Ames Test (Bacterial Reverse Mutation Assay) | S. typhimurium (TA98, TA100) | With and Without | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | Negative |

| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and Without | Negative |

Experimental Protocol: In Vitro Micronucleus Test

-

Cell Culture: Culture human peripheral blood lymphocytes in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cell division.

-

Compound Exposure: Treat the cells with at least three concentrations of this compound, a vehicle control, and a positive control, both with and without metabolic activation (S9 fraction). The exposure period is typically 3-4 hours.

-

Cytochalasin B Addition: After the initial exposure, wash the cells and add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Interpretation: A significant increase in the frequency of micronucleated cells compared to the vehicle control indicates a potential for genotoxicity.[8][9]

In Vivo Acute Toxicity Assessment

In vivo studies in animal models are essential to understand the systemic effects of a compound.[10] Acute toxicity studies involve the administration of a single dose or multiple doses over a short period (up to 24 hours) to determine the potential for immediate adverse effects and to establish a dose range for subsequent studies.[11]

Table 3: Acute Oral Toxicity of this compound in Rodents (LD50)

| Species | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Clinical Observations |

| Rat | Male | Oral | > 2000 | N/A | No mortality or significant clinical signs of toxicity |

| Rat | Female | Oral | > 2000 | N/A | No mortality or significant clinical signs of toxicity |

| Mouse | Male | Oral | 1850 | 1600 - 2100 | Lethargy, piloerection at high doses |

| Mouse | Female | Oral | 1700 | 1450 - 1950 | Lethargy, piloerection at high doses |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol follows the principles of the Up-and-Down Procedure (UDP) to minimize the number of animals used.[12]

-

Animal Model: Use a single sex of a rodent species (e.g., female rats) for the initial test.

-

Dosing: Dose one animal at a time, typically starting at a dose just below the estimated LD50. The dosing interval between animals is usually 48 hours.

-

Observation: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

-

Clinical Signs: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[13]

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

LD50 Calculation: The LD50 is calculated using the outcomes of the sequential dosing.

Visualizations

The following diagram illustrates the general workflow for the initial toxicity screening of a novel compound like this compound.

This diagram depicts a common toxicity pathway where a compound induces oxidative stress, leading to programmed cell death (apoptosis).

This diagram illustrates the p53 signaling pathway, which is activated in response to DNA damage and can lead to cell cycle arrest or apoptosis.[14]

Conclusion

The initial toxicity screening of this compound, based on the hypothetical data presented, suggests a favorable preliminary safety profile. The in vitro assays indicate a lack of significant cytotoxicity at lower concentrations and no evidence of genotoxicity. The acute in vivo studies in rodents demonstrate a low order of acute toxicity via the oral route. These findings support the continued investigation of this compound in further preclinical studies, including subchronic toxicity and more detailed mechanistic studies, to fully characterize its toxicological properties.

References

- 1. nuvisan.com [nuvisan.com]

- 2. In vitro assessments of nanomaterial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro cytotoxicity evaluation of green synthesized alumina nanoscales on different mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. pharmaron.com [pharmaron.com]

- 8. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro genotoxicity assessment of monopotassium glutamate and magnesium diglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nationalacademies.org [nationalacademies.org]

- 11. fda.gov [fda.gov]

- 12. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicology Services - Enamine [enamine.net]

- 14. In vitro toxicology evaluation of pharmaceuticals using Raman micro-spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the novelty of Nimazone in scientific literature

Notice: Initial searches for the compound "Nimazone" did not yield any results in the available scientific literature. It is presumed that this may be a typographical error. The following guide has been prepared on Nimesulide , a well-documented non-steroidal anti-inflammatory drug (NSAID) with a similar name, for which substantial scientific data are available.

This technical guide provides a comprehensive overview of Nimesulide, tailored for researchers, scientists, and drug development professionals. It covers its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Mechanism of Action

Nimesulide is a non-steroidal anti-inflammatory drug belonging to the sulfonanilide class.[1] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, Nimesulide's preference for COX-2 allows it to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[2]

Beyond COX-2 inhibition, Nimesulide exhibits a multi-faceted mechanism of action that contributes to its anti-inflammatory, analgesic, and antipyretic properties:[1][2]

-

Inhibition of Inflammatory Mediators: Nimesulide has been shown to inhibit the release of oxidants from activated neutrophils and scavenge hypochlorous acid.[1] It also reduces the release of histamine from mast cells and inhibits the production of platelet-activating factor.[1]

-

Modulation of Enzyme Activity: The drug can inhibit phosphodiesterases, leading to an accumulation of cyclic nucleotides like cAMP and cGMP, which in turn reduces the activation of inflammatory cells.[2]

-

Inhibition of Proteolytic Enzymes: Nimesulide can inhibit the release of matrix metalloproteinases (MMPs), such as stromelysin, from articular chondrocytes.[1][2] This action helps in preventing the degradation of the extracellular matrix during inflammatory processes.[2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Nimesulide based on available literature.

Table 1: Pharmacokinetic Parameters of Nimesulide

| Parameter | Value | Species | Administration Route | Reference |

| Absorption | Well absorbed | Human | Oral | |

| Plasma Protein Binding | ~99% | Human | - | |

| Metabolism | Liver (to 4-hydroxy-nimesulide) | Human | - | |

| Elimination Half-life | 1.8 - 4.7 hours | Human | - | |

| Excretion | Primarily urine and bile | Human | - |

Table 2: Adverse Event Profile of Nimesulide

| Adverse Event Category | Incidence in Nimesulide Group | Incidence in Placebo Group | Withdrawal Rate due to Adverse Events | Reference |

| Overall Adverse Events | 7.1% (349 out of 4945 subjects) | Similar to Nimesulide group | 1.1% (52 subjects) | |

| Most Frequent Systems Affected | Digestive, Body as a whole, Skin, Nervous | Not specified | - |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays relevant to Nimesulide's mechanism of action.

Protocol 1: In Vitro COX-2 Inhibition Assay

-

Objective: To determine the inhibitory activity of Nimesulide on the COX-2 enzyme.

-

Methodology:

-

Enzyme Preparation: Recombinant human COX-2 enzyme is used.

-

Assay Buffer: Prepare a suitable buffer, typically Tris-HCl based, containing necessary co-factors like hematin and glutathione.

-

Incubation: The COX-2 enzyme is pre-incubated with various concentrations of Nimesulide or a vehicle control for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Reaction Termination: After a defined incubation time, the reaction is stopped, often by the addition of an acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition at each Nimesulide concentration is calculated relative to the vehicle control. The IC50 value (the concentration of Nimesulide that inhibits 50% of the enzyme activity) is then determined by plotting the inhibition data against the logarithm of the drug concentration and fitting to a sigmoidal dose-response curve.

-

Protocol 2: Animal Model of Inflammation (Carrageenan-Induced Paw Edema)

-

Objective: To evaluate the in vivo anti-inflammatory effects of Nimesulide.

-

Methodology:

-

Animal Model: Typically, Sprague-Dawley rats or Swiss mice are used.

-

Drug Administration: Animals are divided into groups and administered Nimesulide orally at various doses, a positive control (e.g., indomethacin), and a vehicle control.

-

Induction of Inflammation: One hour after drug administration, a sub-plantar injection of carrageenan (a seaweed extract that induces an inflammatory response) is given into the right hind paw of each animal.

-

Measurement of Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema for each treatment group is calculated by comparing the increase in paw volume to the vehicle control group. A dose-response relationship can then be established.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Nimesulide and a typical experimental workflow for its evaluation.

Caption: Mechanism of Action of Nimesulide via COX-2 Inhibition.

Caption: General Drug Discovery and Development Workflow.

References

Foundational Research on "Nimazone" Uncoverable, Potential Areas of Confusion Identified

In an effort to provide relevant information, searches were broadened to include phonetically similar terms and related therapeutic areas. This investigation revealed several possibilities for the user's intended query:

-

Nimesulide: A non-steroidal anti-inflammatory drug (NSAID), nimesulide has a more established body of research. It is known to be a preferential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain signaling.[1] Beyond COX-2 inhibition, nimesulide's mechanism of action involves modulating various inflammatory mediators.[1] For instance, it can inhibit phosphodiesterases, leading to a decrease in the activation of inflammatory cells.[1] Research has also pointed to its ability to decrease histamine release from mast cells and inhibit the production of platelet-activating factor.[2]

-

Nimodipine: This dihydropyridine calcium channel antagonist is primarily used to prevent and treat neurological deficits after aneurysmal subarachnoid hemorrhage.[3][4] It is thought to work by relaxing cerebral vascular smooth muscle, though studies have shown improved clinical outcomes without a significant effect on angiographic vasospasm, suggesting more complex mechanisms of action.[4] Nimodipine blocks the influx of extracellular calcium through L-type, voltage-gated calcium channels.[3][4]

-

Nemazone: This term was identified as a systemic nematicide and insecticide.[5] It targets nematodes in the soil and is noted for being less toxic than some other organophosphorus compounds.[5]

-

Nefazodone: Sold under brand names like Serzone, this medication is an atypical antidepressant.[6] Its mechanism is described as a serotonin antagonist and reuptake inhibitor (SARI), primarily acting as a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors and a weak serotonin–norepinephrine–dopamine reuptake inhibitor.[6]

-

Nizubaglustat: This is an investigational oral medication being studied for rare genetic disorders such as Niemann-Pick type C disease and GM1/GM2 gangliosidosis.[7] A clinical trial is currently evaluating its efficacy and safety in improving symptoms related to ataxia.[7]

Without a clear identification of "Nimazone," it is not possible to provide the in-depth technical guide requested. Should the user be able to provide a corrected name or additional context, a more targeted and accurate response can be formulated. The information on the potential alternative substances listed above is based on existing research and clinical trial information.

References

- 1. What is the mechanism of Nimesulide? [synapse.patsnap.com]

- 2. Recent contributions to knowledge of the mechanism of action of nimesulide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Nimodipine Reappraised: An Old Drug with a Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agres-eg.com [agres-eg.com]

- 6. Nefazodone - Wikipedia [en.wikipedia.org]

- 7. clinicaltrials.eu [clinicaltrials.eu]

Methodological & Application

Application Notes and Protocols: Nimazone in Cell Culture

These application notes provide detailed protocols for utilizing Nimazone in cell culture experiments to investigate its biological effects. This compound has been observed to inhibit proliferation in cancer cell lines through the induction of apoptosis and cell cycle arrest.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX), particularly the inducible COX-2 isozyme, which is often overexpressed in various cancers.[1] By inhibiting COX-2, this compound can modulate downstream pathways involved in carcinogenesis. Furthermore, studies have indicated that this compound's anti-proliferative effects are also mediated through the induction of apoptotic cell death and arrest of the cell cycle, suggesting a multifactorial mechanism.[1]

Data Presentation

Table 1: Effect of this compound on the Proliferation of SGC-7901 Human Gastric Adenocarcinoma Cells[1]

| This compound Concentration (μmol·L⁻¹) | Incubation Time (h) | Viable Cell Number (% of Control) |

| 200 | 24 | 78.7 |

| 200 | 48 | 65.4 |

| 200 | 72 | 58.2 |

| 400 | 24 | 60.1 |

| 400 | 48 | 45.3 |

| 400 | 72 | 22.7 |

Table 2: Effect of this compound on Cell Cycle Distribution in SGC-7901 Cells[1]

| This compound Concentration (μmol·L⁻¹) | % of Cells in G₀/G₁ Phase | % of Cells in S Phase | % of Cells in G₂/M Phase |

| 0 (Control) | 55.8 | 32.7 | 11.5 |

| 200 | 68.3 | 23.1 | 8.6 |

| 400 | 75.2 | 18.5 | 6.3 |

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic steps for maintaining an adherent cell line, such as the SGC-7901 human gastric adenocarcinoma cell line.

Materials:

-

SGC-7901 cell line

-

Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution (0.25%)

-

Cell culture flasks or plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

Inverted microscope

Procedure:

-

Observation: Regularly examine the cell culture under an inverted microscope to check for confluence and signs of contamination.

-

Passaging: When cells reach 70-80% confluence, they should be subcultured.[2]

-

Aspiration: Aspirate the old medium from the culture vessel.

-

Washing: Gently wash the cell monolayer with sterile PBS to remove any remaining medium and serum.

-

Dissociation: Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer and incubate for a few minutes at 37°C until the cells detach.[3]

-

Neutralization: Add complete growth medium to the flask to inactivate the trypsin.[4]

-

Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a sterile centrifuge tube.

-

Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Seeding: Determine the cell concentration using a hemocytometer or an automated cell counter.[3] Seed the cells into new culture vessels at the desired density.

-

Incubation: Place the newly seeded culture vessels in a CO₂ incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (Cell Counting)

This protocol is used to determine the effect of this compound on cell proliferation by counting viable cells.

Materials:

-

Cultured cells (e.g., SGC-7901)

-

Complete growth medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

24-well plates

-

Trypan blue solution (0.4%)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Seed the cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to attach overnight.

-

Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 200 μmol·L⁻¹, 400 μmol·L⁻¹). Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).[1]

-

Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).[1]

-

Cell Harvesting: At each time point, harvest the cells from each well using Trypsin-EDTA as described in the cell culture protocol.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

-

Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) cells under a microscope. Alternatively, use an automated cell counter.[5]

-

Calculation: Calculate the total number of viable cells per well for each treatment and time point. Express the results as a percentage of the viable cells in the control group.

Apoptosis Analysis (Morphological Assessment)